2,2'-BIPHENYLDIOL, 4,4'-DI-tert-BUTYL-
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Overview
Description
4,4’-Di-tert-butyl-o,o’-biphenol is an aromatic organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl core. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-o,o’-biphenol typically involves the oxidative coupling of 2,6-di-tert-butylphenol. The reaction with oxygen produces phenol-radicals which undergo rapid dimerization, forming a diphenoquinone. This intermediate is then reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. The final step involves high-temperature dealkylation to remove the butyl groups, yielding the desired 4,4’-Di-tert-butyl-o,o’-biphenol .
Industrial Production Methods
Industrial production of 4,4’-Di-tert-butyl-o,o’-biphenol follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors to control the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-tert-butyl-o,o’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to the original biphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Original biphenol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Di-tert-butyl-o,o’-biphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and liquid crystals.
Biology: Studied for its potential estrogenic activity.
Medicine: Investigated for its antioxidant properties.
Industry: Utilized in the production of high-performance materials due to its thermal stability.
Mechanism of Action
The mechanism of action of 4,4’-Di-tert-butyl-o,o’-biphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its bulky tert-butyl groups provide steric hindrance, affecting its binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks hydroxyl groups.
2,2’-Biphenol: Different substitution pattern on the biphenyl core.
Bisphenol A: Contains two phenol groups but different substituents.
Uniqueness
4,4’-Di-tert-butyl-o,o’-biphenol is unique due to its high thermal stability and specific substitution pattern, making it particularly useful in the production of liquid crystals and high-performance materials .
Properties
CAS No. |
63992-30-3 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-tert-butyl-2-(4-tert-butyl-2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI Key |
ITTKJDWXXRDSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
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